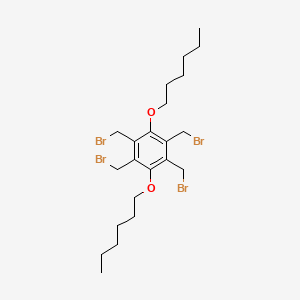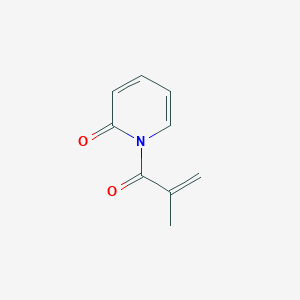![molecular formula C14H22OS B14289378 {[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene CAS No. 138249-99-7](/img/structure/B14289378.png)
{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfanyl group, which is further connected to a 4-ethoxy-2-methylbutan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene typically involves the following steps:
Formation of the sulfanyl intermediate: This step involves the reaction of 4-ethoxy-2-methylbutan-2-yl chloride with sodium sulfide to form the corresponding sulfanyl compound.
Substitution reaction: The sulfanyl intermediate is then reacted with benzyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: {[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving sulfanyl-containing biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which {[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene exerts its effects involves interactions with various molecular targets. The sulfanyl group can participate in redox reactions, influencing the activity of enzymes and other proteins. Additionally, the benzene ring can engage in π-π interactions with aromatic residues in proteins, affecting their function.
類似化合物との比較
Similar Compounds
Thiophenol: Contains a sulfanyl group attached to a benzene ring.
Benzyl mercaptan: Features a benzyl group attached to a sulfanyl group.
4-Ethoxy-2-methylbutan-2-yl chloride: A precursor in the synthesis of {[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene.
Uniqueness
This compound is unique due to the presence of both an ethoxy and a sulfanyl group attached to a benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
特性
CAS番号 |
138249-99-7 |
|---|---|
分子式 |
C14H22OS |
分子量 |
238.39 g/mol |
IUPAC名 |
(4-ethoxy-2-methylbutan-2-yl)sulfanylmethylbenzene |
InChI |
InChI=1S/C14H22OS/c1-4-15-11-10-14(2,3)16-12-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3 |
InChIキー |
XFYPSWYQLADGGS-UHFFFAOYSA-N |
正規SMILES |
CCOCCC(C)(C)SCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



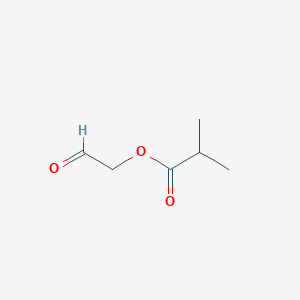
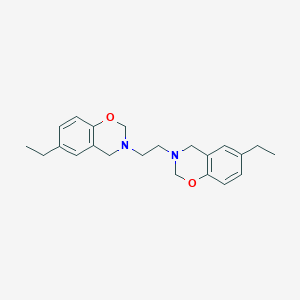



![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
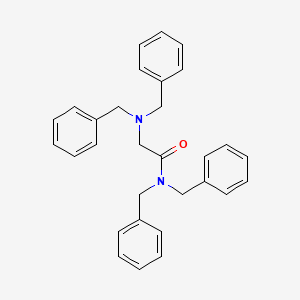
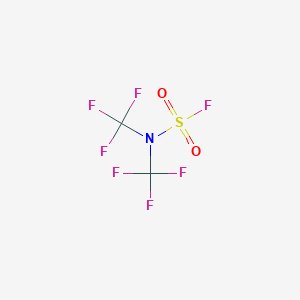
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)
